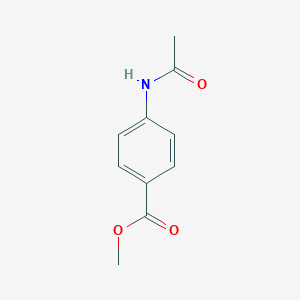

Methyl 4-(acetylamino)benzoate

Übersicht

Beschreibung

Methyl 4-(acetylamino)benzoate, also known as methyl para-acetamidobenzoate, is a chemical compound that belongs to the class of acetylamino derivatives. These compounds are characterized by the presence of an acetylamino group attached to a benzene ring and are known for their applications in the synthesis of various heterocyclic systems. The acetylamino group plays a crucial role in the chemical behavior of these compounds, influencing their reactivity and the types of reactions they can undergo.

Synthesis Analysis

The synthesis of related acetylamino derivatives has been described in several studies. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which serve as versatile synthons for the preparation of polysubstituted heterocyclic systems . Another derivative, methyl 2-[bis(acetyl)ethenyl]aminopropenoate, was synthesized from acetylacetone through a three-step process involving intermediate compounds . Additionally, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was synthesized from N-acetylglycine, which was converted using N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol in the presence of potassium carbonate . These methods highlight the versatility of acetylamino derivatives in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of acetylamino derivatives can be quite complex, with the potential for various functional groups to be attached to the benzene ring. The orientation around the double bond in these compounds can be crucial for their reactivity and has been established through techniques such as X-ray analysis . The presence of the acetylamino group at specific positions on the heterocyclic systems influences the overall molecular geometry and the types of reactions the compounds can participate in.

Chemical Reactions Analysis

Acetylamino derivatives are known to react with both N- and C-nucleophiles to yield a wide array of heterocyclic systems. For example, reactions with N-nucleophiles can lead to the formation of methyl 2-acetylamino-3-heteroarylaminopropenoates or fused pyrimidinones, depending on the reaction conditions and heterocyclic substituents . When reacting with C-nucleophiles, these compounds can form substituted pyranones and fused pyranones . The versatility of these reactions allows for the synthesis of diverse heterocyclic compounds, which can have various applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylamino derivatives can vary widely depending on the specific substituents and the overall molecular structure. For instance, the type of hydrogen bonding present in these compounds can significantly affect their melting points, solubility, and crystal structures. Two acetylamino derivatives of 2,4-bis(trichloromethyl)-1,3-benzdioxin were shown to exhibit different types of hydrogen bonding, which influences their packing in the solid state and potentially their reactivity . Understanding these properties is essential for the practical application of these compounds in chemical synthesis and for predicting their behavior in various environments.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(N,N-dimethylamino)benzoate has been studied for its fluorescence properties in various solvents, which is significant in understanding excited dimer fluorescence in acetonitrile (Revill & Brown, 1992).

Methyl 4-(Acetylamino)benzoate derivatives have shown potential as anticancer drugs. A study on 4-Acetylamino-benzoic acid methyl ester (4ABCME) revealed its potential in anti-cancer activity through molecular docking studies (Rahuman et al., 2020).

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a related compound, has been used as a versatile synthon for the preparation of various polysubstituted heterocyclic systems (Pizzioli et al., 1998).

A study on a thiadiazole derivative of methyl 4-(acetylamino)benzoate explored its cytotoxicity and binding mechanisms with calf thymus DNA, indicating its potential in drug development (Karthikeyan et al., 2018).

Safety And Hazards

“Methyl 4-(acetylamino)benzoate” is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to wear personal protective equipment/face protection .

Eigenschaften

IUPAC Name |

methyl 4-acetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-8(4-6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWTXJSLAZKYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342009 | |

| Record name | Methyl 4-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetamidobenzoate | |

CAS RN |

17012-22-5 | |

| Record name | Methyl 4-(acetylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)

![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)